molecular formula C8H8N6O B1335594 3-(1H-tetrazol-1-yl)benzohydrazide CAS No. 351994-81-5

3-(1H-tetrazol-1-yl)benzohydrazide

Cat. No.: B1335594
CAS No.: 351994-81-5
M. Wt: 204.19 g/mol
InChI Key: GLNNRMCFYOOQSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)benzohydrazide typically involves the reaction of 3-(1H-tetrazol-1-yl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-tetrazol-1-yl)benzohydrazide is unique due to the combination of the tetrazole ring and benzohydrazide moiety, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

3-(tetrazol-1-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O/c9-11-8(15)6-2-1-3-7(4-6)14-5-10-12-13-14/h1-5H,9H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNNRMCFYOOQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406751
Record name 3-(1H-tetrazol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351994-81-5
Record name 3-(1H-tetrazol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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